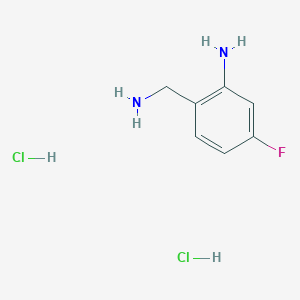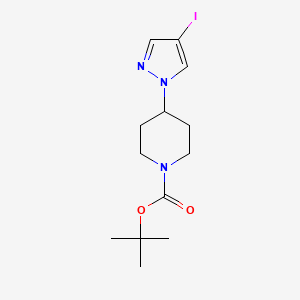
5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
The compound “5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine” is a chemical compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The thiadiazole ring is substituted at the 5-position with a 3-bromo-5-fluorophenyl group and at the 2-position with an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the 3-bromo-5-fluorophenyl group, and the amine group. The bromo and fluoro substituents on the phenyl ring are halogens, which are often involved in various chemical reactions due to their reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the halogens (bromine and fluorine) and the amine group. The halogens might undergo substitution reactions, while the amine group could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens might increase its molecular weight and could influence its solubility in various solvents .Applications De Recherche Scientifique
Noncovalent Interactions and Crystallography
The analysis of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, which share structural motifs with 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine, provides insights into the importance of halogen substitutions (Br and F) for molecular stability and crystal packing. These studies, through quantum theory of atoms-in-molecules (QTAIM) and Hirshfeld surface analysis, reveal how halogen atoms influence the orientation and intermolecular bonding within crystal structures, suggesting potential applications in designing materials with specific crystallographic properties (El-Emam et al., 2020).
Anticancer and Antitubercular Agents
Derivatives of 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine have been explored for their anticancer and antitubercular activities. Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines demonstrate significant in vitro antitumor activities against various cancer cell lines, including breast cancer, and exhibit antitubercular activity, indicating their potential as therapeutic agents (Chandra Sekhar et al., 2019).
Fluorescence Probes for Molecular Medicine
Investigations into the dual fluorescence effects of 2-amino-1,3,4-thiadiazoles reveal their potential as fluorescent probes for biological and molecular medicine applications. These effects, related to charge transfer within molecules and influenced by specific molecular aggregations, open avenues for using such compounds in fluorescence-based diagnostic and research tools (Budziak et al., 2019).
Corrosion Inhibition
Research on thiazole and thiadiazole derivatives, including structures related to 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine, indicates their effectiveness as corrosion inhibitors for metals like iron. Quantum chemical parameters and molecular dynamics simulations suggest these compounds can form strong interactions with metal surfaces, highlighting their potential in materials science and engineering (Kaya et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPKTRBKOYBMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519351.png)

![3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1519354.png)




![1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene](/img/structure/B1519362.png)


![(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B1519368.png)


